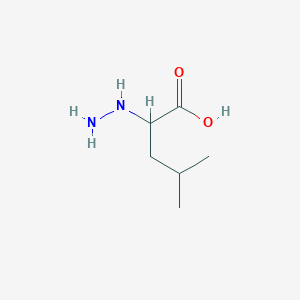

Amino leucine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

89937-51-9 |

|---|---|

Molecular Formula |

C6H14N2O2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-hydrazinyl-4-methylpentanoic acid |

InChI |

InChI=1S/C6H14N2O2/c1-4(2)3-5(8-7)6(9)10/h4-5,8H,3,7H2,1-2H3,(H,9,10) |

InChI Key |

KGMROVDTWHJSIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)O)NN |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Biochemical Structure and Analysis of L-Leucine

Introduction

L-Leucine is an essential, proteinogenic α-amino acid, fundamentally important in the biosynthesis of proteins.[1][2][3] As one of the three branched-chain amino acids (BCAAs), alongside L-isoleucine and L-valine, its structure is characterized by an aliphatic, non-polar isobutyl side chain.[2][][5] Beyond its structural role as a building block for proteins, L-Leucine is a critical signaling molecule, most notably as a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis.[6][7][8] This dual function makes it a molecule of significant interest to researchers in biochemistry, physiology, and drug development. This guide provides an in-depth overview of its biochemical structure, physicochemical properties, and the key experimental protocols used for its study.

Core Biochemical Structure

L-Leucine's structure consists of a central alpha-carbon (Cα) covalently bonded to four distinct groups: an α-amino group (-NH3+), an α-carboxylic acid group (-COO-), a hydrogen atom, and its defining isobutyl side chain.[1][2][9] This side chain gives L-Leucine its hydrophobic, non-polar character, influencing its position within the core of folded proteins.[5]

Stereochemistry

The α-carbon in L-Leucine is a chiral center, meaning it is attached to four different substituents.[10][11] This gives rise to two stereoisomers, or enantiomers: L-Leucine and D-Leucine.[3] In biological systems, proteins are almost exclusively composed of the L-enantiomer.[9][12] According to the Cahn-Ingold-Prelog priority rules, the absolute configuration of L-Leucine is designated as (S).[10]

Figure 1: 2D representation of the L-Leucine zwitterion.

Physicochemical Properties

The quantitative properties of L-Leucine are summarized below. These data are critical for its handling in experimental settings, including buffer preparation and analytical method development.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-4-methylpentanoic acid | [3][13] |

| Chemical Formula | C₆H₁₃NO₂ | [1][][14] |

| Molecular Weight | 131.17 g/mol | [1][3][] |

| CAS Number | 61-90-5 | [3][13][15] |

| Appearance | White crystalline powder or shiny flakes | [16][17] |

| Melting Point | 293-295 °C (decomposes) | [3][16][18] |

| pKa (Carboxyl) | ~2.36 | [3][18][19] |

| pKa (Amino) | ~9.60 | [3][18][19] |

| Solubility in Water | 24.26 g/L at 25 °C | [3][18] |

L-Leucine as a Signaling Molecule: The mTORC1 Pathway

L-Leucine is a primary activator of the mTORC1 signaling pathway, which is a master regulator of protein synthesis.[6][20][21] The presence of sufficient leucine (B10760876) levels signals nutrient availability, prompting the cell to invest energy in anabolic processes like translation initiation. The simplified signaling cascade proceeds as follows: L-Leucine enters the cell and, through a complex mechanism involving the Rag GTPases at the lysosomal surface, activates mTORC1.[20] Activated mTORC1 then phosphorylates two key downstream targets: p70 ribosomal S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[21][22] Phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, allowing for the formation of the active eIF4F complex, which is a critical step in initiating cap-dependent translation.[22]

Figure 2: Simplified L-Leucine-mediated mTORC1 signaling pathway.

Key Experimental Protocols

Investigating the roles of L-Leucine requires robust and validated methodologies. The following sections detail common protocols for its quantification and the analysis of its signaling effects.

Protocol: Quantification of L-Leucine via UHPLC

This protocol describes a common method for quantifying L-Leucine in biological samples, such as plasma or tissue homogenates, using Ultra-High Performance Liquid Chromatography (UHPLC) with fluorescence detection.[23]

-

Sample Preparation:

-

Homogenize tissue samples or use plasma directly.

-

Deproteinize the sample by adding a precipitating agent (e.g., perchloric acid or acetonitrile), vortexing, and centrifuging at high speed (e.g., 12,000 x g for 15 min at 4°C).[24]

-

Collect the supernatant and filter it through a 0.22 µm membrane.[24]

-

-

Pre-Column Derivatization:

-

To an aliquot of the filtered supernatant, add a derivatizing agent such as o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., mercaptoethanol) to render the primary amine of leucine fluorescent.

-

Allow the reaction to proceed for a defined time (e.g., 1-2 minutes) at room temperature before injection.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[24]

-

Mobile Phase A: An aqueous buffer (e.g., 0.1% formic acid in water).[24]

-

Mobile Phase B: An organic solvent (e.g., acetonitrile).[24]

-

Gradient Elution: A typical gradient might run from 5% to 95% Mobile Phase B over 10 minutes to separate the amino acids.[24]

-

Flow Rate: 0.3 mL/min.[24]

-

Column Temperature: 40°C.[24]

-

-

Detection and Quantification:

Protocol: Analysis of mTORC1 Pathway Activation via Western Blot

This protocol outlines the workflow for assessing the phosphorylation status of mTORC1 pathway proteins (e.g., p-S6K1, p-4E-BP1) in cell or tissue samples following L-Leucine stimulation.[27]

-

Sample Preparation (Lysis):

-

Treat cells or tissues with L-Leucine or a control vehicle for the desired duration.

-

Immediately lyse cells or homogenized tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the total protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) assay to ensure equal protein loading for each sample.[27]

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size by loading equal amounts of total protein onto a polyacrylamide gel (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[27]

-

-

Immunoblotting:

-

Block the membrane with a protein solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-S6K1) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Repeat the process for total protein antibodies (e.g., anti-S6K1) and a loading control (e.g., β-actin) to normalize the data.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the resulting light signal using a digital imager or X-ray film.

-

Quantify the band intensities using densitometry software. The level of protein phosphorylation is expressed as the ratio of the phosphorylated protein signal to the total protein signal.

-

Figure 3: Standard experimental workflow for Western Blot analysis.

References

- 1. supremepharmatech.com [supremepharmatech.com]

- 2. Leucine - Wikipedia [en.wikipedia.org]

- 3. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amino Acids - Leucine [biology.arizona.edu]

- 6. researchgate.net [researchgate.net]

- 7. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Leucine | Branched-Chain, Protein Synthesis, Metabolism | Britannica [britannica.com]

- 10. homework.study.com [homework.study.com]

- 11. quora.com [quora.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Leucine [webbook.nist.gov]

- 14. Leucine [webbook.nist.gov]

- 15. L-Leucine - (S)-2-Amino-4-methylpentanoic acid, L-Leucine [sigmaaldrich.com]

- 16. L-Leucine | 61-90-5 [chemicalbook.com]

- 17. chemimpex.com [chemimpex.com]

- 18. webqc.org [webqc.org]

- 19. quimicaalkano.com [quimicaalkano.com]

- 20. journals.physiology.org [journals.physiology.org]

- 21. Leucine signaling in the pathogenesis of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pure.psu.edu [pure.psu.edu]

- 23. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

The Odyssey of a "White" Amino Acid: A Technical Guide to the Discovery and History of Leucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine (B10760876), an essential branched-chain amino acid (BCAA), stands as a cornerstone in the intricate architecture of protein synthesis and metabolic regulation. Its journey from a simple crystalline substance isolated from cheese and muscle fibers to a key modulator of cellular growth pathways is a testament to over two centuries of scientific inquiry. This technical guide provides an in-depth exploration of the discovery and history of leucine, detailing the seminal experiments, the evolution of analytical techniques, and its emergence as a critical signaling molecule. For the drug development professional, understanding the historical context and the fundamental biochemistry of leucine offers a robust foundation for targeting pathways central to numerous physiological and pathological states.

The Dawn of Discovery: From "Caseous Oxide" to Leucine

The early 19th century marked the dawn of amino acid discovery. In 1819, the French chemist Joseph Louis Proust, while investigating the components of cheese, isolated a crystalline substance he termed "oxide caséeux" (caseous oxide), derived from the Latin word caseus for cheese.[1] Unbeknownst to him, this was the first recorded isolation of leucine.

A year later, in 1820, another French chemist, Henri Braconnot, independently isolated a similar white, crystalline substance from the acid hydrolysis of muscle fibers and wool.[1][2] Observing its characteristic color, he named it "leucine," derived from the Greek word leukos, meaning white. For a period, "oxide caséeux" and "leucine" were considered distinct compounds. It wasn't until 1839 that the chemical identity of these two isolates was confirmed to be one and the same. Braconnot also proposed the name "aposépédine" for a substance he isolated from putrefied animal matter, which was later also identified as leucine.

The structural formula of leucine was eventually elucidated in 1891 by the German chemist Emil Fischer, who was instrumental in characterizing many amino acids and understanding their peptide linkages, work for which he received the Nobel Prize in Chemistry in 1902.[1][3]

Physicochemical Properties of L-Leucine

Leucine's biological function is intrinsically linked to its chemical and physical properties. As a non-polar, aliphatic amino acid, its isobutyl side chain contributes to the hydrophobic core of proteins, influencing their three-dimensional structure.[3][4]

| Property | Value |

| Molecular Formula | C₆H₁₃NO₂ |

| Molar Mass | 131.175 g·mol⁻¹ |

| Appearance | White crystalline powder or shiny hexahedral crystals |

| Taste | Slightly bitter |

| Melting Point | 293-295 °C (decomposes) |

| Sublimation Point | 145-148 °C |

| Solubility in Water | 2.16 g/100 mL at 25°C |

| Isoelectric Point (pI) | 5.98 |

| pKa (carboxyl) | 2.36 |

| pKa (amino) | 9.60 |

| Density | 1.293 g/cm³ at 18°C |

| Optical Rotation | [α]²⁵D = -10.8 (c=2.2 in H₂O); +15.1 (c=2 in 6N HCl) |

Data compiled from various sources.[4][5][6][7][8][9]

Experimental Protocols: From Crude Hydrolysis to High-Performance Chromatography

The methodologies for isolating and analyzing leucine have evolved dramatically, reflecting the broader advancements in analytical chemistry.

Historical Method: Acid Hydrolysis and Isolation

The pioneering work of Braconnot involved the harsh process of acid hydrolysis. While his exact, detailed protocol is not documented in the modern standardized format, the general principles of early 19th-century protein hydrolysis can be outlined.

Principle: To break the peptide bonds of a protein source, liberating the constituent amino acids.

Methodology:

-

Protein Source: Muscle fibers or wool were the starting materials.[2]

-

Hydrolysis: The protein source was boiled for an extended period with a strong acid, such as sulfuric acid.[2][10] This non-specific cleavage breaks down the protein into a mixture of amino acids.

-

Neutralization: The acidic hydrolysate was neutralized, often with a base like calcium carbonate, to precipitate the sulfate (B86663) as calcium sulfate.

-

Filtration: The precipitate was removed by filtration.

-

Crystallization: The resulting solution, containing a mixture of amino acids, was concentrated by evaporation. As the solution cooled, the less soluble amino acids, like leucine, would crystallize out.

-

Purification: The crude crystals of leucine were then subjected to repeated recrystallization to improve purity. The "whiteness" of the crystals was a primary indicator of their purity at the time.

Modern Method: Ion-Exchange Chromatography

Modern amino acid analysis offers high resolution, sensitivity, and quantification. The method developed by Stein and Moore in the 1950s, which earned them the Nobel Prize in Chemistry in 1972, remains a foundational technique.[11]

Principle: Separation of amino acids based on their charge properties using an ion-exchange resin, followed by post-column derivatization for detection.

Methodology:

-

Hydrolysis: Protein samples are hydrolyzed, typically using 6N HCl at 110°C for 20-24 hours under vacuum to prevent oxidation.[11]

-

Sample Preparation: The hydrolysate is dried to remove the acid and then redissolved in a buffer of a specific pH (e.g., pH 2.2 sodium citrate (B86180) buffer).[12]

-

Chromatographic Separation:

-

The sample is loaded onto a column packed with a strongly acidic cation-exchange resin.[13]

-

At a low pH, most amino acids are positively charged and bind to the negatively charged resin.

-

A series of buffers with increasing pH and ionic strength are pumped through the column.

-

Amino acids elute sequentially based on their isoelectric points; acidic amino acids elute first, followed by neutral and then basic amino acids. Leucine, being a neutral amino acid, elutes in this middle fraction.

-

-

Post-Column Derivatization:

-

As the separated amino acids exit the column, they are mixed with a continuous stream of a derivatizing agent, most commonly ninhydrin (B49086).[11]

-

The mixture is heated, causing the ninhydrin to react with the amino acids to produce a colored compound (Ruhemann's purple).

-

-

Detection and Quantification:

-

The colored derivative flows through a spectrophotometer, and its absorbance is measured at specific wavelengths (typically 570 nm for most amino acids and 440 nm for proline).[11]

-

The absorbance is proportional to the concentration of the amino acid. The data is plotted as a chromatogram, and the area under each peak is used for quantification against known standards.

-

The Biological Significance of Leucine: A Signaling Molecule

For much of its history, leucine was primarily considered a simple building block for proteins. However, research in the latter half of the 20th century revealed its profound role as a signaling molecule, particularly in the regulation of protein synthesis and cell growth. This discovery has significant implications for drug development in areas such as metabolic diseases, cancer, and age-related muscle loss (sarcopenia).[14][15]

The mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[16][17] It integrates signals from nutrients (like amino acids), growth factors, and cellular energy status.[16] Leucine is a potent activator of the mTOR complex 1 (mTORC1).[14][18]

Discovery of mTOR: The journey to understanding mTOR began with the discovery of the natural product rapamycin on Easter Island (Rapa Nui) in the 1970s.[19] Initially noted for its antifungal properties, it was later found to be a potent immunosuppressant and anti-proliferative agent.[20] In the early 1990s, independent research groups identified the protein target of the rapamycin-FKBP12 complex, which was named mTOR (or FRAP, RAFT1).[17][19][21] Subsequent research identified two distinct mTOR complexes: mTORC1 and mTORC2.[19]

Leucine's Role in mTORC1 Activation:

Leucine does not directly bind to mTORC1. Instead, it acts through a complex intracellular sensing mechanism primarily located at the lysosomal surface.

-

Sensing: In the presence of leucine, the Sestrin2-GATOR2 interaction is disrupted, allowing GATOR2 to be inhibited.

-

Rag GTPase Activation: This leads to the activation of the Rag GTPase heterodimers (RagA/B-RagC/D) on the lysosomal membrane.

-

mTORC1 Recruitment: Activated Rag GTPases recruit mTORC1 to the lysosomal surface.

-

Activation by Rheb: At the lysosome, mTORC1 is brought into proximity with its activator, the small GTPase Rheb, which is regulated by growth factor signaling pathways (e.g., PI3K-Akt).

-

Downstream Signaling: Once activated, mTORC1 phosphorylates several downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[14][22]

Leucine in Nature: A Quantitative Overview

Leucine is the most abundant of the three BCAAs in animal and plant proteins.[1] Its dietary intake is crucial as humans cannot synthesize it de novo.[1] The concentration of leucine in various protein sources is a key determinant of their anabolic potential.[23]

| Food Source | Leucine Content (g per 100g of food) |

| Soybeans (roasted) | 3.3 |

| Pumpkin Seeds | 2.4 |

| Chicken Breast | 2.3 |

| Hemp Seeds | 2.2 |

| Tuna (light, canned) | 1.9 |

| Lentils (cooked) | 1.8 |

| Black Beans (cooked) | 1.7 |

| Peanuts | 1.7 |

| Salmon (Atlantic, cooked) | 1.6 |

| Almonds | 1.5 |

| Chickpeas (cooked) | 1.5 |

| Beef (ground, 85% lean) | 1.3 |

| Cottage Cheese (2% fat) | 1.1 |

| Egg (whole, large) | 1.1 |

| Oats (rolled) | 1.0 |

| Whey Protein Isolate | ~10-14 (per 100g of powder) |

| Wheat Gluten | ~6.8 (per 100g of protein) |

Data compiled from various sources.[23][24][25]

Conclusion

From its humble beginnings as a "white" precipitate from cheese and muscle to its current status as a critical regulator of cellular metabolism, the story of leucine is a microcosm of the advancement of biochemistry. For researchers and drug development professionals, the journey of leucine underscores the importance of fundamental scientific discovery. The elucidation of its role in the mTOR pathway has opened new avenues for therapeutic intervention in a host of diseases characterized by dysregulated cell growth and metabolism. A continued deep understanding of leucine's multifaceted biological roles will undoubtedly fuel future innovations in medicine and nutrition.

References

- 1. Leucine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 2. redalyc.org [redalyc.org]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. Leucine - Wikipedia [en.wikipedia.org]

- 5. 安全检测 [yffoodingredients.com]

- 6. L-Leucine | 61-90-5 [chemicalbook.com]

- 7. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Leucine (CAS 61-90-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Henri Braconnot - Wikipedia [en.wikipedia.org]

- 11. cib.csic.es [cib.csic.es]

- 12. nrel.colostate.edu [nrel.colostate.edu]

- 13. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]

- 14. Leucine -MetwareBio [metwarebio.com]

- 15. health.clevelandclinic.org [health.clevelandclinic.org]

- 16. pnas.org [pnas.org]

- 17. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]

- 20. mTOR - Wikipedia [en.wikipedia.org]

- 21. portlandpress.com [portlandpress.com]

- 22. researchgate.net [researchgate.net]

- 23. Leucine content of dietary proteins is a determinant of postprandial skeletal muscle protein synthesis in adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mindbodygreen.com [mindbodygreen.com]

The Essential Functions of Branched-Chain Amino Acids: A Technical Guide for Researchers

Abstract: Branched-chain amino acids (BCAAs), comprising leucine (B10760876), isoleucine, and valine, are essential amino acids renowned for their pivotal roles in regulating protein metabolism, serving as significant energy substrates, and acting as critical signaling molecules. Unlike other amino acids, BCAAs are primarily metabolized in skeletal muscle, positioning them as key regulators of muscle physiology. Their catabolism is tightly controlled, and its dysregulation is implicated in various pathological states, including metabolic syndrome and cancer. Leucine, in particular, is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central node in the control of protein synthesis and cell growth. This guide provides an in-depth examination of the core functions of BCAAs, detailing their metabolic pathways, signaling networks, and the quantitative aspects of their physiological effects. It further outlines key experimental methodologies for their study, offering a comprehensive resource for researchers and professionals in drug development.

The Central Role of BCAAs in Protein Metabolism

BCAAs are fundamental for the maintenance of muscle mass and overall protein homeostasis. They constitute approximately 35% of the essential amino acids in muscle proteins and play a dual role in both the synthesis of new proteins and the prevention of protein breakdown.[1][2]

1.1 Stimulation of Muscle Protein Synthesis (MPS)

The anabolic effect of BCAAs on protein metabolism is largely attributed to their ability to stimulate muscle protein synthesis.[2][3][4] Leucine is recognized as the primary mediator of this effect, acting as a signaling molecule that triggers the initiation of protein translation.[5][6][7]

The primary mechanism by which leucine stimulates MPS is through the activation of the mTORC1 signaling pathway.[3][4][8] mTORC1 is a protein kinase that acts as a master regulator of cell growth and protein synthesis.[4] Leucine activates mTORC1, which in turn phosphorylates key downstream targets, including p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in the translation of specific mRNAs and thereby promoting protein synthesis.[9] However, it is crucial to note that for a sustained increase in MPS, all essential amino acids (EAAs) must be available. The ingestion of BCAAs alone may not be sufficient, as the availability of other EAAs can become a limiting factor.[10][11][12]

1.2 Attenuation of Muscle Protein Breakdown (MPB)

In addition to stimulating synthesis, BCAAs have been shown to reduce the rate of muscle protein breakdown.[6][7][13] This anti-catabolic effect contributes to a positive net protein balance, which is essential for muscle maintenance and growth. Early studies demonstrated that BCAA administration reduces whole-body protein breakdown.[6] This effect may be partly mediated by the leucine metabolite, β-hydroxy-β-methylbutyrate (HMB).[6] By decreasing protein degradation, BCAAs help preserve muscle mass, particularly during periods of metabolic stress such as intense exercise or catabolic disease states.

BCAA Catabolism: A Key Metabolic Hub

Unlike most amino acids, which are primarily catabolized in the liver, BCAAs are mainly broken down in peripheral tissues, most notably skeletal muscle.[1][5] This unique metabolic characteristic makes them a readily available energy source for muscle tissue.

2.1 The BCAA Catabolic Pathway

The catabolism of all three BCAAs follows a common initial two-step process before their pathways diverge.

-

Reversible Transamination: The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs). This reaction transfers the amino group from the BCAA to α-ketoglutarate, forming glutamate (B1630785) and the respective branched-chain α-keto acid (BCKA): α-ketoisocaproate (KIC) from leucine, α-keto-β-methylvalerate (KMV) from isoleucine, and α-ketoisovalerate (KIV) from valine.[3][8][14]

-

Irreversible Oxidative Decarboxylation: The second and rate-limiting step is the irreversible oxidative decarboxylation of the BCKAs. This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[3][8][14]

Following this step, the resulting acyl-CoA derivatives are further metabolized through separate pathways. Leucine catabolism yields acetoacetate (B1235776) and acetyl-CoA (ketogenic), valine catabolism yields propionyl-CoA which is converted to succinyl-CoA (glucogenic), and isoleucine catabolism yields both acetyl-CoA and propionyl-CoA (both ketogenic and glucogenic).[3][8] These products can then enter the tricarboxylic acid (TCA) cycle for ATP production.[5][15]

2.2 Regulation of BCAA Catabolism

The catabolism of BCAAs is meticulously regulated, primarily at the level of the BCKDH complex. The activity of this complex is controlled by a phosphorylation/dephosphorylation cycle.[5][14]

-

Inactivation: The BCKDH complex is inactivated by phosphorylation, a reaction catalyzed by BCKDH kinase (BDK).[5][14]

-

Activation: The complex is reactivated through dephosphorylation by a specific phosphatase, protein phosphatase 2Cm (PP2Cm).[14]

This regulatory mechanism allows for rapid adjustments in BCAA oxidation in response to physiological conditions. For instance, during fasting or exercise, BCKDH activity is increased to provide energy, whereas in a fed state, its activity is suppressed to conserve BCAAs for protein synthesis.[5]

BCAAs as Signaling Molecules

Beyond their roles as substrates for protein synthesis and energy, BCAAs, particularly leucine, function as potent signaling molecules that influence major metabolic pathways.

3.1 The mTORC1 Signaling Nexus

As previously mentioned, the mTORC1 pathway is a primary target of BCAA signaling.[16] Leucine is sensed by intracellular proteins (e.g., Sestrin2) which, upon leucine binding, leads to the activation of the mTORC1 complex.[16] Activated mTORC1 then phosphorylates its two major downstream effectors:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs that encode ribosomal proteins and other components of the translational machinery.

-

4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to release the eukaryotic translation initiation factor 4E (eIF4E).[9] This frees eIF4E to bind to the 5' cap of mRNAs, a critical step for the initiation of cap-dependent translation.[9]

The coordinated action on S6K1 and 4E-BP1 synergistically promotes protein synthesis.

3.2 Crosstalk with Insulin (B600854) Signaling and Glucose Homeostasis

The role of BCAAs in glucose metabolism is complex and context-dependent. While they can promote insulin secretion from pancreatic β-cells, elevated circulating levels of BCAAs are paradoxically associated with insulin resistance and an increased risk for type 2 diabetes.[8][17][18][19]

A key mechanism underlying this association involves the mTORC1/S6K1 axis. Chronic activation of mTORC1 by excess BCAAs can lead to the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) at inhibitory serine sites.[4] This inhibitory phosphorylation impairs the ability of IRS-1 to engage with downstream effectors of the insulin signaling pathway, such as PI3K, thereby blunting insulin action and contributing to insulin resistance in tissues like skeletal muscle.[4]

Quantitative Perspectives on BCAA Metabolism

Summarizing quantitative data is essential for understanding the physiological significance of BCAA metabolism.

Table 1: Estimated Daily Requirements and Dietary Sources of BCAAs

| Amino Acid | WHO/FAO/UNU Daily Requirement (mg/kg body weight/day)[20] | Common Dietary Sources[18][21] |

|---|---|---|

| Leucine | 39 | Whey/Milk Protein, Beef, Chicken, Soy, Eggs, Nuts |

| Isoleucine | 20 | Whey/Milk Protein, Beef, Chicken, Soy, Eggs, Tofu |

| Valine | 26 | Whey/Milk Protein, Beef, Chicken, Soy, Eggs, Lentils |

Table 2: Tissue-Specific Contribution to Isoleucine Disposal into Protein Synthesis

| Tissue | Contribution to Isoleucine Disposal (%)[8] |

|---|---|

| Liver | 27% |

| Skeletal Muscle | 24% |

| Pancreas | 24% |

| Kidneys | 9% |

| Brown Adipose Tissue | 6% |

| Other Tissues | 10% |

Table 3: Effect of Post-Workout Supplementation on Muscle Protein Synthesis (MPS)

| Supplement | Dose | Increase in MPS vs. Placebo[7][20] |

|---|---|---|

| BCAAs | 5.6 g | ~22% |

| Whey Protein | 20 g (containing ~4.8 g BCAAs) | ~37-50% |

Methodologies for BCAA Research

Studying the multifaceted roles of BCAAs requires a range of sophisticated experimental techniques.

5.1 Protocol: Western Blotting for mTORC1 Pathway Activation

-

Principle: This technique is used to detect and quantify the phosphorylation status of key proteins in the mTORC1 signaling cascade (e.g., p-mTOR, p-S6K1, p-4E-BP1), which is indicative of pathway activation.

-

Key Reagents:

-

Tissue or cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of mTOR, S6K1, 4E-BP1)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Methodology:

-

Protein Extraction: Homogenize tissue or lyse cells in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant containing proteins.

-

Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-S6K1) overnight at 4°C.

-

Washing & Secondary Antibody Incubation: Wash the membrane multiple times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of activation.

-

5.2 Protocol: Stable Isotope Infusion for Measuring Muscle Protein Synthesis

-

Principle: This is the gold-standard method for quantifying rates of muscle protein synthesis in vivo. It involves infusing a stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine) and measuring its incorporation into newly synthesized muscle proteins over time.

-

Key Reagents:

-

Sterile, injectable stable isotope tracer (e.g., ¹³C₆-phenylalanine)

-

Saline for infusion

-

Blood collection tubes (containing anticoagulant)

-

Local anesthetic

-

Muscle biopsy needles

-

-

Methodology:

-

Baseline Sampling: Collect a baseline blood sample and a muscle biopsy from a target muscle (e.g., vastus lateralis) before the infusion begins.

-

Tracer Infusion: Begin a primed, continuous intravenous infusion of the stable isotope tracer. The prime dose rapidly increases tracer enrichment to a steady state, which is then maintained by the continuous infusion.

-

Blood Sampling: Collect periodic blood samples throughout the infusion to measure the enrichment of the tracer in the plasma, which serves as a proxy for the precursor pool.

-

Post-Infusion Biopsy: After a set period (e.g., 3-6 hours), collect a second muscle biopsy from the same muscle, a short distance from the initial site.

-

Sample Processing: Immediately freeze all muscle samples in liquid nitrogen. Process blood samples to separate plasma.

-

Analysis (GC-MS/LC-MS):

-

Precipitate muscle proteins and hydrolyze them into their constituent amino acids.

-

Measure the isotopic enrichment of the tracer amino acid in the hydrolyzed muscle protein and in the plasma samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation: Calculate the fractional synthetic rate (FSR) of muscle protein using the formula: FSR (%/hr) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where E_p1 and E_p2 are the enrichments in bound muscle protein at the first and second biopsies, E_precursor is the average enrichment in the precursor pool (plasma), and t is the time between biopsies.

-

Implications for Drug Development and Future Research

The central role of BCAA metabolism and signaling in physiology and pathophysiology presents numerous opportunities for therapeutic intervention.

-

Metabolic Diseases: Given the strong link between elevated BCAAs and insulin resistance, targeting BCAA catabolism is a promising strategy for treating type 2 diabetes.[4] Small molecule inhibitors of BCKDH kinase (BDK) that would activate the BCKDH complex and lower circulating BCAA levels are under investigation.

-

Oncology: Many cancer cells exhibit altered BCAA metabolism to support their rapid growth and proliferation.[22] Targeting enzymes in the BCAA catabolic pathway, such as BCAT1, could represent a novel therapeutic approach to starve cancer cells of essential nutrients.[22]

-

Muscle Wasting Disorders: For conditions characterized by muscle loss (sarcopenia, cachexia), leveraging the anabolic signaling properties of leucine through supplementation or targeted drug discovery remains an area of active research.[3][4]

Future research should focus on elucidating the tissue-specific regulation of BCAA metabolism and further unraveling the complex interplay between BCAA signaling and other major metabolic pathways. A deeper understanding of these mechanisms will be critical for the development of safe and effective BCAA-related therapeutic strategies.

References

- 1. Emerging Roles of Branched-Chain Amino Acid Supplementation in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]

- 6. Branched-chain amino acid supplementation to support muscle anabolism following exercise - Gatorade Sports Science Institute [gssiweb.org]

- 7. 5 Proven Benefits of BCAAs (Branched-Chain Amino Acids) [healthline.com]

- 8. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Khan Academy [khanacademy.org]

- 10. Branched-chain amino acids and muscle protein synthesis in humans: myth or reality? | springermedizin.de [springermedizin.de]

- 11. Branched-chain amino acids and muscle protein synthesis in humans: myth or reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The effects of branched-chain amino acids on muscle protein synthesis, muscle protein breakdown and associated molecular signalling responses in humans: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uo126.com [uo126.com]

- 15. Branched‐chain amino acids differently modulate catabolic and anabolic states in mammals: a pharmacological point of view - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dietary branched chain amino acids and metabolic health: when less is more - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. Restricting branched‐chain amino acids: an approach to improve metabolic health - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The effects of branched-chain amino acids on muscle protein synthesis, muscle protein breakdown and associated molecular signalling responses in humans: an update | Nutrition Research Reviews | Cambridge Core [cambridge.org]

- 21. Branch-Chain Amino Acids: Uses and Risks [webmd.com]

- 22. Unveiling the Maze: Branched-Chain Amino Acids Fueling the Dynamics of Cancer Metabolism and Progression [mdpi.com]

The Genetic Codons for Leucine: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic codons that specify for the essential amino acid leucine (B10760876). It details the principles of codon degeneracy, codon usage bias across different species, the seminal experiments that deciphered these codons, and the critical role of leucine as a signaling molecule in the mTORC1 pathway.

The Leucine Codon Family

Leucine is one of only three amino acids encoded by a set of six distinct codons, the others being arginine and serine. This redundancy, known as degeneracy, is a key feature of the genetic code. The six messenger RNA (mRNA) codons that specify for the incorporation of leucine into a polypeptide chain are:

-

UUA

-

UUG

-

CUU

-

CUC

-

CUA

-

CUG

This degeneracy primarily occurs at the third nucleotide position of the codon, a phenomenon often explained by the "wobble" hypothesis. This flexibility in base pairing between the codon's third base and the tRNA's first anticodon base can reduce the number of unique tRNA molecules required for protein synthesis.[1]

Below is a diagram illustrating the convergence of these six codons to a single amino acid, Leucine.

Data Presentation: Codon Usage Bias

While multiple codons specify for leucine, they are not used with equal frequency. This phenomenon, known as codon usage bias, varies significantly between organisms and even among genes within the same organism.[2] This bias is thought to reflect a co-adaptation between the tRNA population and the codons used in highly expressed genes to optimize translational efficiency and accuracy.[3]

The following table summarizes the codon usage frequency for leucine in Homo sapiens and Escherichia coli, illustrating this organism-specific preference. Frequencies are presented per thousand codons.

| Codon | Amino Acid | Homo sapiens Frequency (/1000) | E. coli Frequency (/1000) |

| UUA | Leucine (L) | 7.7 | 10.99 |

| UUG | Leucine (L) | 12.9 | 13.02 |

| CUU | Leucine (L) | 13.2 | 9.70 |

| CUC | Leucine (L) | 19.6 | 10.40 |

| CUA | Leucine (L) | 7.2 | 3.09 |

| CUG | Leucine (L) | 39.6 | 52.79 |

Data for Homo sapiens sourced from NCBI.[4] Data for E. coli sourced from HÉNAUT and DANCHIN (1996).

Experimental Protocols: Deciphering the Leucine Codons

The elucidation of the genetic code was a landmark achievement in molecular biology. The primary experimental approaches used were the Nirenberg and Matthaei experiment and the subsequent work by Har Gobind Khorana, which together assigned specific amino acids to their corresponding codons.[5][6]

The Nirenberg and Matthaei Cell-Free System

Marshall Nirenberg and Heinrich Matthaei developed a cell-free system derived from E. coli that could synthesize proteins when supplied with synthetic mRNA.[6][7] This system was pivotal in deciphering the first codon.

Methodology:

-

Preparation of Cell-Free Extract: E. coli cells were ruptured to release the cytoplasm, which contains ribosomes, tRNAs, amino acids, and the necessary enzymes for translation. This extract was treated with DNase to eliminate the bacteria's own genetic template.[8]

-

Synthesis of Homopolymeric RNA: A synthetic mRNA molecule consisting of a single repeating nucleotide was created. For example, poly-uridylic acid (poly-U) is a chain of uracil (B121893) nucleotides.[7]

-

In Vitro Translation: The cell-free extract was distributed into 20 separate reaction tubes. Each tube contained the full complement of 20 amino acids, but in each specific tube, a different amino acid was radioactively labeled.[9]

-

Addition of Synthetic mRNA: The synthetic poly-U mRNA was added to each of the 20 tubes, initiating protein synthesis.

-

Protein Precipitation and Analysis: After incubation, the newly synthesized polypeptides were precipitated and filtered. Radioactivity was then measured. In the poly-U experiment, a radioactive signal was detected only in the tube containing radiolabeled phenylalanine, demonstrating that the codon UUU specifies for phenylalanine.[6][10]

Khorana's Use of Defined Copolymers

Building on Nirenberg's work, Har Gobind Khorana used a chemical method to synthesize RNA molecules with defined, repeating sequences (copolymers).[5] This approach was crucial for deciphering codons with different bases, including those for leucine.

Methodology:

-

Synthesis of Copolymers: Khorana synthesized short DNA sequences and used them as templates to enzymatically produce long RNA copolymers with specific repeating patterns. For example, a repeating dinucleotide sequence like UCUCUC... would generate two alternating codons: UCU and CUC.[11]

-

In Vitro Translation: This synthetic RNA was then translated using the cell-free system.

-

Polypeptide Analysis: The resulting polypeptide was analyzed for its amino acid composition. The UCUCUC... template produced a polypeptide with alternating serine and leucine residues.[11]

-

Codon Assignment: Combined with results from other experiments (e.g., Nirenberg's triplet-binding assay), this allowed for the unambiguous assignment of codons. The alternating polypeptide sequence, coupled with the knowledge that UCU coded for Serine, proved that CUC coded for Leucine .[11] Similar experiments with other complex copolymers like UACUAC... and CUACUA... helped decipher the remaining leucine codons.[12]

Leucine as a Signaling Molecule: The mTORC1 Pathway

Beyond its role as a building block for proteins, leucine is a critical signaling molecule that indicates nutrient availability to the cell. It is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth, proliferation, and metabolism.[13][14]

The primary mechanism of leucine-sensing involves its interaction with the Sestrin family of proteins, which in turn regulates the GATOR complexes to control the activation state of Rag GTPases on the lysosomal surface. Activated Rag GTPases recruit mTORC1 to the lysosome, where it can be activated by Rheb.

The workflow below illustrates the signaling cascade from leucine presence to mTORC1 activation.

References

- 1. Har Gobind Khorana, master decoder | Virology Blog [virology.ws]

- 2. Codon usage bias - Wikipedia [en.wikipedia.org]

- 3. genscript.com [genscript.com]

- 4. Codon usage table [kazusa.or.jp]

- 5. Experiments for Deciphering the Genetic Code, Contribution of Researchers [pw.live]

- 6. Nirenberg and Matthaei experiment - Wikipedia [en.wikipedia.org]

- 7. acs.org [acs.org]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. The genetic code - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncodaily.com [oncodaily.com]

- 11. The role of the genetic code in protein synthesis [animalresearch.info]

- 12. Har Gobind Khorana - Wikipedia [en.wikipedia.org]

- 13. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

Natural Dietary Sources of L-Leucine: A Technical Guide for Establishing an Experimental Baseline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of natural dietary sources of the essential branched-chain amino acid, L-leucine. For researchers establishing an experimental baseline, understanding the quantitative distribution of L-leucine in various foodstuffs is critical. This document outlines the L-leucine content in a range of animal and plant-based foods, details the experimental protocols for accurate quantification, and visualizes the key metabolic signaling pathway influenced by this amino acid.

Quantitative Analysis of L-Leucine in Natural Dietary Sources

The following tables summarize the L-leucine content in a variety of common dietary sources. Data has been compiled and standardized to milligrams (mg) of L-leucine per 100 grams (g) of the edible portion of the food to facilitate direct comparison. These values can serve as a baseline for dietary control in experimental designs or for the formulation of specific dietary interventions.

Table 1: L-Leucine Content in Animal-Based Food Sources

| Food Source | L-Leucine (mg/100g) |

| Parmesan Cheese | 3452 |

| Beef, Skirt Steak, cooked | 2945 |

| Chicken Breast, roasted | 2500 |

| Pork Chop, cooked | 2185 |

| Tuna, canned in water | 2100 |

| Salmon, cooked | 2000 |

| Eggs, whole, raw | 1090 |

| Milk, whole, 3.25% fat | 980 |

| Cottage Cheese, 1% fat | 1270 |

| Greek Yogurt, plain, non-fat | 1130 |

Table 2: L-Leucine Content in Plant-Based Food Sources

| Food Source | L-Leucine (mg/100g) |

| Soybeans, mature seeds, raw | 3309 |

| Lentils, raw | 2380 |

| Peanuts, raw | 1672 |

| Pumpkin Seeds, dried | 2378 |

| Tofu, firm | 1700 |

| Almonds | 1488 |

| Chickpeas, mature seeds, raw | 1390 |

| Quinoa, uncooked | 840 |

| Brown Rice, uncooked | 680 |

| Spirulina, dried | 4950 |

Experimental Protocols for L-Leucine Quantification

Accurate determination of L-leucine content in food matrices is essential for reliable experimental data. The following section details a standard workflow for the extraction and quantification of L-leucine, encompassing protein hydrolysis and chromatographic analysis.

Experimental Workflow for L-Leucine Quantification

The general procedure for quantifying L-leucine in a food sample involves sample preparation, protein hydrolysis to release individual amino acids, derivatization to enable detection, and finally, separation and quantification using high-performance liquid chromatography (HPLC).

The Gatekeeper of Growth: A Technical Guide to Leucine's Fundamental Role in Activating mTOR Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core molecular mechanisms by which the essential amino acid leucine (B10760876) activates the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Understanding this intricate process is paramount for researchers in metabolic diseases, oncology, and aging, as well as for professionals in drug development targeting this critical cellular pathway.

Introduction: Leucine as a Critical Anabolic Signal

Leucine, one of the three branched-chain amino acids (BCAAs), is not only a fundamental building block for protein synthesis but also a potent signaling molecule. Its unique ability to directly activate mTOR complex 1 (mTORC1) positions it as a primary gatekeeper of anabolic processes. The activation of mTORC1 by leucine stimulates protein synthesis and inhibits autophagy, thereby promoting cell growth and proliferation.[1][2] Dysregulation of this sensing mechanism is implicated in a variety of pathological conditions, including metabolic disorders and cancer. This guide will dissect the key molecular players and experimental methodologies used to elucidate the leucine-mTORC1 signaling axis.

The Core Machinery of Leucine Sensing

The cellular machinery that senses intracellular leucine levels and transmits this information to mTORC1 is a multi-component system primarily orchestrated at the lysosomal surface. The key players in this intricate signaling network are the Sestrin and CASTOR proteins, the GATOR complexes, the Rag GTPases, and Leucyl-tRNA synthetase (LRS).

The Sestrin-GATOR Pathway: A Direct Leucine Sensing Mechanism

At the heart of cytosolic leucine sensing are the Sestrin proteins, particularly Sestrin2.[3][4] In the absence of leucine, Sestrin2 binds to the GATOR2 complex, which in turn prevents GATOR2 from inhibiting the GATOR1 complex.[4][5] GATOR1 possesses GTPase-activating protein (GAP) activity towards the RagA/B GTPases.[6][7] This results in RagA/B being in an inactive, GDP-bound state, which keeps mTORC1 away from its lysosomal activation site.

Upon leucine binding directly to Sestrin2, the Sestrin2-GATOR2 interaction is disrupted.[3][4] This liberates GATOR2 to inhibit the GAP activity of GATOR1. Consequently, RagA/B remains in its active, GTP-bound state, facilitating the recruitment of mTORC1 to the lysosome for its subsequent activation by Rheb.[6][7]

Leucyl-tRNA Synthetase (LRS): A Dual-Function Sensor

Leucyl-tRNA synthetase (LRS) is another critical intracellular leucine sensor.[8] Beyond its canonical role in charging tRNA with leucine for protein synthesis, LRS directly engages with the mTORC1 signaling pathway. In the presence of leucine, LRS translocates to the lysosome and interacts with the RagD GTPase.[8] LRS functions as a GAP for RagD, promoting its GTP hydrolysis. This is a crucial step in the Rag GTPase cycle that ultimately leads to the activation of the RagA/B-RagC/D heterodimer and subsequent mTORC1 recruitment.[8]

Quantitative Analysis of Leucine-Mediated mTORC1 Activation

The activation of mTORC1 by leucine is a dose-dependent process that can be quantified by measuring various downstream signaling events. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Cell Type | Reference |

| Sestrin2-Leucine Binding | |||

| Dissociation Constant (Kd) | ~20 µM | HEK293T | [3] |

| mTORC1 Activity | |||

| Half-maximal mTORC1 activation by Leucine | 20-40 µM | HEK293T | [3] |

| Downstream Substrate Phosphorylation | |||

| p-S6K1 (Thr389) fold increase (Leucine vs. Starved) | Varies (e.g., >5-fold) | Multiple | [9][10] |

| p-4E-BP1 (Thr37/46) fold increase (Leucine vs. Starved) | Varies (e.g., >3-fold) | Multiple | [9][10] |

Note: Fold changes can vary significantly depending on the cell type, duration of leucine stimulation, and specific experimental conditions.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying the leucine-mTORC1 pathway. This section provides detailed methodologies for key experiments.

Cell Culture and Leucine Stimulation

A fundamental aspect of studying leucine sensing is the ability to manipulate amino acid availability in cell culture.

Protocol: Amino Acid Starvation and Leucine Restimulation of HEK293T Cells

-

Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

-

Amino Acid Starvation:

-

Aspirate the complete growth medium.

-

Wash the cells twice with Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Incubate the cells in amino acid-free DMEM or Earle's Balanced Salt Solution (EBSS) for 50-60 minutes.

-

-

Leucine Stimulation:

-

Prepare a stock solution of L-leucine in the amino acid-free medium.

-

Add the leucine stock solution to the starved cells to the desired final concentration (e.g., 50-500 µM).

-

Incubate for the desired time (typically 10-30 minutes) before cell lysis.

-

Western Blot Analysis of mTORC1 Signaling

Western blotting is the most common method to assess the activation state of the mTORC1 pathway by examining the phosphorylation of its downstream substrates.

Protocol: Western Blot for Phosphorylated S6K1 and 4E-BP1

-

Cell Lysis:

-

After leucine stimulation, place the culture dish on ice and aspirate the medium.

-

Wash cells once with ice-cold PBS.

-

Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on an 8-15% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Co-Immunoprecipitation of Sestrin2 and GATOR2

This technique is used to verify the leucine-dependent interaction between Sestrin2 and GATOR2.

Protocol: Co-Immunoprecipitation of FLAG-GATOR2 and endogenous Sestrin2

-

Cell Transfection and Lysis:

-

Transfect HEK293T cells with a plasmid encoding a FLAG-tagged subunit of GATOR2 (e.g., FLAG-WDR24).

-

Perform amino acid starvation and leucine stimulation as described in section 4.1.

-

Lyse the cells in a CHAPS-based lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 0.3% CHAPS, and protease inhibitors).

-

-

Immunoprecipitation:

-

Incubate the cell lysate with anti-FLAG M2 affinity gel for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads three times with CHAPS lysis buffer.

-

-

Elution and Western Blot:

-

Elute the bound proteins by boiling the beads in Laemmli sample buffer.

-

Analyze the eluates by Western blotting using antibodies against FLAG and Sestrin2.

-

In Vitro mTORC1 Kinase Assay

This assay directly measures the kinase activity of mTORC1.

Protocol: In Vitro Kinase Assay with Immunoprecipitated mTORC1

-

Immunoprecipitation of mTORC1:

-

Lyse cells in CHAPS lysis buffer.

-

Immunoprecipitate mTORC1 using an antibody against Raptor or mTOR.

-

Wash the immunoprecipitates with CHAPS lysis buffer and then with kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).

-

-

Kinase Reaction:

-

Resuspend the immunoprecipitated mTORC1 in kinase assay buffer.

-

Add a recombinant substrate, such as GST-4E-BP1 or GST-S6K1.

-

Initiate the reaction by adding ATP (and [γ-32P]ATP if using autoradiography).

-

Incubate at 30°C for 30 minutes.

-

-

Analysis:

-

Stop the reaction by adding Laemmli sample buffer.

-

Analyze the phosphorylation of the substrate by Western blotting with a phospho-specific antibody or by autoradiography.

-

Conclusion and Future Directions

The elucidation of the leucine-sensing pathways that converge on mTORC1 has significantly advanced our understanding of nutrient sensing and cellular growth control. The Sestrin-GATOR and LRS-Rag pathways represent two distinct but complementary mechanisms for detecting intracellular leucine levels. The detailed experimental protocols provided in this guide offer a robust framework for investigating these pathways.

Future research will likely focus on the integration of these leucine-sensing mechanisms with other nutrient and growth factor signaling pathways. Furthermore, the development of small molecule modulators that specifically target these leucine-sensing components holds great therapeutic promise for a range of diseases. A deeper understanding of the quantitative and dynamic aspects of these signaling events will be crucial for the successful development of such targeted therapies.

References

- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 2. Differential regulation of distinct Vps34 complexes by AMPK in nutrient stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TM9SF4 is a novel factor promoting autophagic flux under amino acid starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buffers and stock solutions for western blot | Abcam [abcam.com]

- 7. Time course of leucine-induced 4E-BP1 and S6K1 phosphorylation in the liver and skeletal muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]

- 10. journals.physiology.org [journals.physiology.org]

The Architecture of Life: An In-depth Technical Guide to the Biosynthesis of Leucine in Microorganisms and Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine (B10760876), an essential branched-chain amino acid (BCAA), is a fundamental building block for protein synthesis and plays critical roles in various metabolic processes. Unlike animals, microorganisms and plants possess the intricate enzymatic machinery to synthesize leucine de novo, starting from pyruvate (B1213749). This technical guide provides a comprehensive overview of the leucine biosynthesis pathway in these organisms, detailing the enzymatic steps, intermediates, regulatory mechanisms, and subcellular organization. A thorough understanding of this pathway is paramount for advancements in metabolic engineering, herbicide development, and the discovery of novel antimicrobial agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in these fields.

The Core Biosynthetic Pathway

The biosynthesis of leucine from pyruvate is a multi-step process involving a series of enzymatic reactions. The pathway can be broadly divided into two main parts: the formation of the intermediate α-ketoisovalerate, which is common to the biosynthesis of valine, and the subsequent conversion of α-ketoisovalerate to leucine.

The key enzymes and intermediates in the leucine-specific branch of the pathway are:

-

α-Isopropylmalate Synthase (IPMS) (EC 2.3.3.13): This is the first committed and primary regulatory step in leucine biosynthesis.[1] IPMS catalyzes the condensation of α-ketoisovalerate and acetyl-CoA to form α-isopropylmalate.

-

α-Isopropylmalate Isomerase (IPMI) (EC 4.2.1.33): This enzyme catalyzes the isomerization of α-isopropylmalate to β-isopropylmalate via an aconitase-like mechanism involving dehydration and subsequent hydration.[2][3][4][5]

-

β-Isopropylmalate Dehydrogenase (IPMDH) (EC 1.1.1.85): This NAD+-dependent dehydrogenase catalyzes the oxidative decarboxylation of β-isopropylmalate to α-ketoisocaproate, the immediate keto-acid precursor of leucine.[6]

-

Branched-Chain Amino Acid Aminotransferase (BCAT) (EC 2.6.1.42): In the final step, the amino group from an amino donor, typically glutamate, is transferred to α-ketoisocaproate to yield L-leucine.[7][8]

The overall pathway is depicted in the following diagram:

Caption: A schematic representation of the core enzymatic steps in the leucine biosynthesis pathway.

Regulation of the Leucine Biosynthesis Pathway

The biosynthesis of leucine is tightly regulated to ensure cellular homeostasis and conserve energy. The primary point of regulation is the first enzyme in the pathway, α-isopropylmalate synthase (IPMS).

1. Feedback Inhibition: Leucine, the end product of the pathway, acts as an allosteric inhibitor of IPMS.[1] This feedback inhibition provides a rapid mechanism to control the metabolic flux into the pathway in response to changing cellular leucine concentrations.

2. Transcriptional Regulation: The expression of the genes encoding the leucine biosynthetic enzymes can also be regulated. In many microorganisms, these genes are organized in operons, allowing for coordinated expression. The presence of leucine can lead to the repression of these operons, reducing the synthesis of the pathway enzymes.

The regulatory feedback loop is illustrated below:

Caption: Allosteric feedback inhibition of α-isopropylmalate synthase by leucine.

Subcellular Localization

The subcellular localization of the leucine biosynthesis pathway differs between microorganisms and plants.

-

Microorganisms: In many bacteria and fungi, the enzymes of the leucine biosynthesis pathway are located in the cytoplasm .

-

Plants: In plants, the entire leucine biosynthesis pathway is localized within the chloroplasts .[2] This compartmentalization is significant as it links amino acid biosynthesis to photosynthesis and carbon fixation.

Quantitative Data

The following table summarizes the available quantitative data for the key enzymes in the leucine biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the organism, isoenzyme, and experimental conditions.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Inhibitor | Ki (µM) | Reference(s) |

| α-Isopropylmalate Synthase (IPMS) | Saccharomyces cerevisiae | α-Ketoisovalerate | 16 | - | L-Leucine | - | [1] |

| Acetyl-CoA | 9 | - | [1] | ||||

| Acetohydroxy acid isomeroreductase | Hordeum vulgare (Barley) | Acetolactate | 11 | 0.16 | - | - | |

| Acetohydroxybutyrate | 38 | 1.8 | |||||

| NADPH | 4.3 | - | |||||

| Dihydroxyacid dehydratase | Arabidopsis thaliana | (2R)-2,3-dihydroxy-3-methylbutanoate | 5700 | 1.2 s-1 (kcat) | Aspterric acid | - | [5] |

Note: Data for α-isopropylmalate isomerase and leucine aminotransferase are not consistently available across a range of organisms in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the leucine biosynthesis pathway.

Protocol 1: Enzyme Activity Assay for α-Isopropylmalate Synthase (IPMS)

This protocol is adapted for a spectrophotometric assay that measures the release of Coenzyme A (CoA) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Purified IPMS enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

α-Ketoisovalerate solution (in Assay Buffer)

-

Acetyl-CoA solution (in Assay Buffer)

-

DTNB solution (in Assay Buffer)

-

Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, a saturating concentration of α-ketoisovalerate, and DTNB.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a known amount of purified IPMS enzyme.

-

Immediately start monitoring the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoA with DTNB.

-

The initial linear rate of the reaction is used to calculate the enzyme activity.

-

For kinetic analysis, vary the concentration of one substrate while keeping the other saturated.

Protocol 2: Metabolite Extraction and Quantification

This protocol provides a general method for the extraction and quantification of amino acids and their intermediates from microbial or plant cells using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Cell culture or plant tissue

-

Quenching solution: 60% methanol, -40°C

-

Extraction solvent: 80% methanol

-

Internal standards (e.g., 13C-labeled amino acids)

-

LC-MS system

Procedure:

-

Quenching: Rapidly quench the metabolic activity of the cells or tissue by adding ice-cold quenching solution.

-

Cell Lysis and Extraction: Resuspend the quenched cells in the extraction solvent containing internal standards. Lyse the cells using sonication or bead beating.

-

Centrifugation: Centrifuge the lysate to pellet cell debris.

-

Sample Preparation: Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or by lyophilization.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

-

LC-MS Analysis: Inject the sample into the LC-MS system for separation and quantification of the target metabolites.

Protocol 3: Western Blot Analysis of Pathway Enzymes

This protocol outlines the steps for detecting the presence and relative abundance of a specific enzyme in the leucine biosynthesis pathway.

Materials:

-

Cell lysate or protein extract

-

SDS-PAGE gels

-

Transfer apparatus (e.g., semi-dry or wet transfer)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific to the target enzyme

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block non-specific binding sites on the membrane with blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative abundance of the target protein.

The general workflow for these experimental protocols is visualized below:

Caption: Overview of common experimental workflows for studying leucine biosynthesis.

Conclusion and Future Directions

The biosynthesis of leucine is a vital and highly regulated metabolic pathway in microorganisms and plants. This guide has provided a detailed overview of the core enzymatic reactions, regulatory strategies, and experimental approaches used to investigate this pathway. While significant progress has been made in elucidating the components and mechanisms of leucine biosynthesis, several areas warrant further investigation.

Future research should focus on:

-

Comprehensive Kinetic Characterization: A more complete understanding of the kinetic properties of all enzymes in the pathway, across a wider range of organisms, is needed for accurate metabolic modeling and engineering.

-

Structural Biology: High-resolution structures of all the pathway enzymes, particularly in complex with substrates and regulators, will provide crucial insights into their catalytic mechanisms and allosteric regulation.

-

Pathway Interconnections: Further exploration of the crosstalk between leucine biosynthesis and other metabolic pathways will reveal a more holistic view of cellular metabolism.

-

Translational Applications: Continued research into the development of novel inhibitors targeting this pathway holds great promise for the creation of new herbicides and antimicrobial drugs.

By building upon the foundational knowledge presented in this guide, the scientific community can continue to unravel the complexities of leucine biosynthesis and harness this understanding for a variety of biotechnological and pharmaceutical applications.

References

- 1. α-Isopropylmalate Synthase from Yeast: Purification, Kinetic Studies, and Effect of Ligands on Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arabidopsis thaliana encodes a bacterial-type heterodimeric isopropylmalate isomerase involved in both Leu biosynthesis and the Met chain elongation pathway of glucosinolate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Small Subunit 1 of the Arabidopsis Isopropylmalate Isomerase Is Required for Normal Growth and Development and the Early Stages of Glucosinolate Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional specification of Arabidopsis isopropylmalate isomerases in glucosinolate and leucine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Structure and Mechanism of Isopropylmalate Dehydrogenase from Arabidopsis thaliana: INSIGHTS ON LEUCINE AND ALIPHATIC GLUCOSINOLATE BIOSYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Role of the Escherichia coli aromatic amino acid aminotransferase in leucine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Primary Metabolic End Products of Leucine Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucine (B10760876), an essential branched-chain amino acid (BCAA), plays a critical role beyond its function as a building block for protein synthesis. It is a significant signaling molecule, particularly in the activation of the mTOR pathway, which regulates cell growth and proliferation. Furthermore, the catabolism of leucine provides a substantial source of energy, especially during periods of fasting or metabolic stress. Unlike glucogenic amino acids that can be converted to glucose, leucine is exclusively ketogenic.[1][2][3] This guide provides a comprehensive overview of the primary metabolic end products of leucine degradation, their physiological significance, and the experimental methodologies used for their quantification.

The Leucine Catabolic Pathway: A Journey to Ketogenic End Products

The degradation of leucine is a multi-step enzymatic process that primarily occurs in the mitochondria of various tissues, with skeletal muscle, adipose tissue, and the liver being the most active sites. The pathway culminates in the production of two key metabolic intermediates: acetyl-CoA and acetoacetate (B1235776) .[1][2][4][5]

The initial steps of leucine catabolism are shared with the other BCAAs, isoleucine and valine.[2]

-

Transamination: The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT). The amino group from leucine is transferred to α-ketoglutarate, yielding glutamate (B1630785) and α-ketoisocaproate (KIC).[4]

-

Oxidative Decarboxylation: KIC is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This is the rate-limiting step in leucine catabolism and results in the formation of isovaleryl-CoA.[5]

-

Subsequent Reactions: Isovaleryl-CoA undergoes a series of enzymatic reactions, including dehydrogenation, carboxylation, hydration, and cleavage, to ultimately yield one molecule of acetyl-CoA and one molecule of acetoacetate.[6]

A minor fraction of leucine, typically less than 5%, can be metabolized to β-hydroxy β-methylbutyrate (HMB), a molecule with recognized anabolic and anti-catabolic properties.[1]

Mandatory Visualization: Leucine Degradation Pathway

Caption: The metabolic pathway of leucine degradation to acetyl-CoA and acetoacetate.

Quantitative Data on Leucine's Metabolic End Products

The contribution of leucine to the body's energy stores, particularly through the generation of ketone bodies, is significant, especially in states of fasting or on a low-carbohydrate diet.

| Parameter | Condition | Species | Tissue/Fluid | Value | Reference |

| Contribution of Leucine to Ketone Body Carbon | 3-hour starvation | Rat | Blood | 4.4% | [7] |

| 48-hour starvation | Rat | Blood | 2.3% | [7] | |

| Rate of Acetoacetate Synthesis from Leucine | Fed ad libitum | Rat | Omental Fat | ~2 µmol/g tissue/h | [8] |

| Fed ad libitum | Rat | Epididymal or Perirenal Fat | At least 8 times lower than omental fat | [8] | |

| 24-hour fasting | Rat | Omental Fat | Stimulated | [8] | |

| Conversion of Leucine to HMB | General | Human | All tissues except testes | < 5% | [1] |

| General | Human | Testes | ~33% | [1] | |

| Conversion of Dietary Leucine to Acetyl-CoA | Post-meal | Human | Whole body | ~40% | [1] |

Experimental Protocols for the Quantification of Leucine's Metabolic End Products

Accurate quantification of acetyl-CoA and acetoacetate is crucial for understanding the metabolic fate of leucine. Below are detailed protocols for key experiments.

Quantification of Acetyl-CoA using High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of short-chain acyl-CoAs.[9][10]

Objective: To quantify the concentration of acetyl-CoA in biological samples.

Materials:

-

Biological sample (e.g., cell culture, tissue homogenate)

-

Perchloric acid (PCA), 0.5 M

-

Potassium carbonate (K₂CO₃), 5 M

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase A: 100 mM sodium phosphate, pH 4.9

-

Mobile Phase B: 100 mM sodium phosphate, 25% (v/v) acetonitrile, pH 4.9

-

Acetyl-CoA standard

Procedure:

-

Sample Preparation (Aqueous Extraction):

-

Homogenize the frozen tissue or cell pellet in ice-cold 0.5 M PCA.

-